molecular formula C15H19NO4 B099553 Diethyl 2-((p-tolylamino)methylene)malonate CAS No. 19056-84-9

Diethyl 2-((p-tolylamino)methylene)malonate

Cat. No.: B099553
CAS No.: 19056-84-9
M. Wt: 277.31 g/mol
InChI Key: TVEBMBQJMJKSKC-UHFFFAOYSA-N
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Description

Diethyl 2-((p-tolylamino)methylene)malonate is an organic compound with the molecular formula C15H19NO4. It is a derivative of malonic acid and is characterized by the presence of a diethyl ester group and a 4-toluidinomethylene group. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(4-toluidinomethylene)malonate typically involves the reaction of diethyl malonate with 4-toluidine in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with 4-toluidine to form the desired product .

Industrial Production Methods

Industrial production of diethyl 2-(4-toluidinomethylene)malonate follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under reflux conditions to maintain the necessary temperature for the reaction to proceed efficiently .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((p-tolylamino)methylene)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-((p-tolylamino)methylene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(4-toluidinomethylene)malonate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various chemical reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-((p-tolylamino)methylene)malonate is unique due to the presence of the 4-toluidinomethylene group, which imparts distinct chemical properties and reactivity compared to simpler malonate esters.

Properties

IUPAC Name

diethyl 2-[(4-methylanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-4-19-14(17)13(15(18)20-5-2)10-16-12-8-6-11(3)7-9-12/h6-10,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEBMBQJMJKSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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